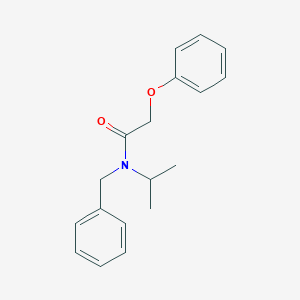

N-Benzyl-N-isopropyl-2-phenoxy-acetamide

Descripción

N-Benzyl-N-isopropyl-2-phenoxy-acetamide is a synthetic acetamide derivative characterized by a benzyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone, with a phenoxy substituent at the 2-position of the acetyl moiety.

Propiedades

Fórmula molecular |

C18H21NO2 |

|---|---|

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

N-benzyl-2-phenoxy-N-propan-2-ylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-15(2)19(13-16-9-5-3-6-10-16)18(20)14-21-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |

Clave InChI |

FAQNMUDDECGDRY-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

SMILES canónico |

CC(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

Solubilidad |

36.6 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analog: 2-Benzotriazol-1-yl-N-isopropyl-N-phenyl-acetamide (CAS 540773-02-2)

This compound replaces the phenoxy group in N-Benzyl-N-isopropyl-2-phenoxy-acetamide with a benzotriazol-1-yl moiety. Such differences likely increase polarity and thermal stability, making it more suitable for applications requiring UV absorption or corrosion inhibition. However, the substitution may reduce lipophilicity, impacting membrane permeability in biological systems .

Structural Analog: N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide

This analog features a bromophenyl group and a nitrophenoxy substituent. The nitro group further increases electron deficiency, which could stabilize negative charges or reduce metabolic stability compared to the non-nitrated phenoxy group in the target compound. Such modifications might make this analog more reactive in electrophilic environments but less bioavailable .

Structural Analog: Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy] (CAS 166599-76-4)

Here, a benzoxazolyl group replaces the benzyl moiety, and the phenoxy substituent is modified with methyl and isopropyl groups. The methyl-isopropyl phenoxy group increases steric hindrance compared to the unsubstituted phenoxy group in the target compound, possibly affecting molecular conformation and intermolecular interactions .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS RN | Key Substituents | Functional Groups | Notable Features |

|---|---|---|---|---|

| N-Benzyl-N-isopropyl-2-phenoxy-acetamide | Not provided | Benzyl, isopropyl, phenoxy | Acetamide, aryl ether | Balanced lipophilicity, moderate steric bulk |

| 2-Benzotriazol-1-yl-N-isopropyl-N-phenyl-acetamide | 540773-02-2 | Benzotriazol, isopropyl, phenyl | Acetamide, benzotriazole | High polarity, UV stability |

| N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide | Not provided | Bromophenyl, nitrophenoxy | Acetamide, nitro, aryl bromide | Electron-deficient, reactive |

| Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy] | 166599-76-4 | Benzoxazolyl, methyl-isopropyl phenoxy | Acetamide, benzoxazole, substituted aryl ether | Rigid heterocycle, enhanced steric effects |

Research Findings and Implications

- Electronic Effects: The benzotriazol-1-yl and benzoxazolyl groups (in and ) introduce electron-rich heterocycles, contrasting with the electron-neutral phenoxy group in the target compound. These differences may influence redox behavior or binding to biological targets.

- Biological Relevance : While specific data are lacking, acetamides with aryl ethers (e.g., ) are frequently investigated for antimicrobial or kinase inhibitory activity, suggesting possible pathways for the target compound’s application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.